![molecular formula C12H8O2S B14328113 3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione CAS No. 110973-64-3](/img/structure/B14328113.png)
3H-3lambda~6~-Naphtho[2,1-b]thiophene-3,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]thiophene 3,3-dioxide is a sulfur-containing polycyclic aromatic hydrocarbon This compound is characterized by a fused ring structure that includes both naphthalene and thiophene units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]thiophene 3,3-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Bradsher cyclization, which requires harsh conditions and several oxidation state changes . Another approach involves the copper-catalyzed cross-coupling reaction to prepare the Bradsher substrate in multiple steps from commercial materials while minimizing redox reactions .
Industrial Production Methods
Industrial production methods for Naphtho[2,1-b]thiophene 3,3-dioxide are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Naphtho[2,1-b]thiophene 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, reduced thiophene compounds, and substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Naphtho[2,1-b]thiophene 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the development of organic semiconductors and other electronic materials.
Wirkmechanismus
The mechanism by which Naphtho[2,1-b]thiophene 3,3-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved include electron transfer and redox reactions, which are crucial for its activity in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-b]thiophene: A related compound without the dioxide functional group.
Benzo[b]thiophene: Another sulfur-containing polycyclic aromatic hydrocarbon.
Dibenzothiophene: A compound with two benzene rings fused to a thiophene ring.
Uniqueness
Naphtho[2,1-b]thiophene 3,3-dioxide is unique due to the presence of the dioxide functional group, which imparts distinct chemical properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its analogs .
Eigenschaften
CAS-Nummer |
110973-64-3 |
|---|---|
Molekularformel |
C12H8O2S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
benzo[e][1]benzothiole 3,3-dioxide |
InChI |
InChI=1S/C12H8O2S/c13-15(14)8-7-11-10-4-2-1-3-9(10)5-6-12(11)15/h1-8H |
InChI-Schlüssel |
DNYOHMDBPIPORA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CS3(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


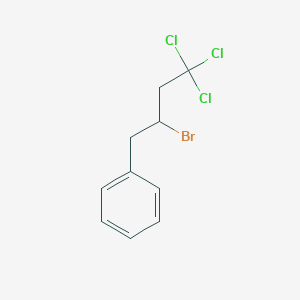


![{[2-(2-Ethenylphenyl)-1-methoxyethenyl]oxy}(trimethyl)silane](/img/structure/B14328050.png)

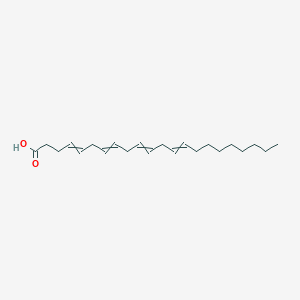
![N''-[4-(1,4,8,11-Tetraazacyclotetradecan-6-YL)butyl]guanidine](/img/structure/B14328064.png)
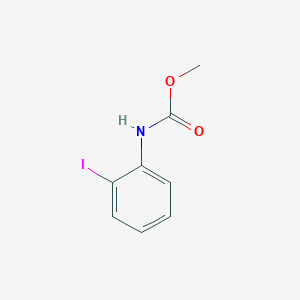
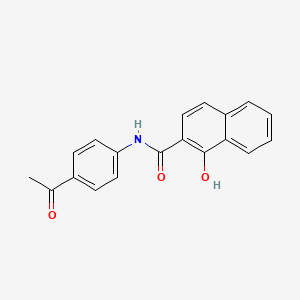
![1,1'-[1,3-Phenylenebis(oxy)]bis[4-(4-chlorobenzene-1-sulfonyl)benzene]](/img/structure/B14328092.png)
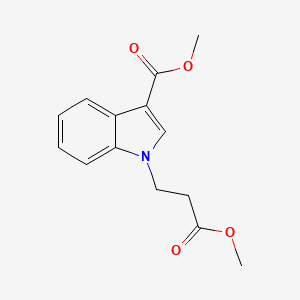


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethenylbenzene)](/img/structure/B14328132.png)
